(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate
Description
“(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate” is a benzimidazole derivative with a molecular formula of C₁₀H₁₀N₂O₂·HCl·H₂O and a molecular weight of 244.68 g/mol . It is the hydrochloride hydrate salt of the parent compound, “(2-Methyl-1H-benzimidazol-1-yl)acetic acid” (CAS RN: 40332-17-0), which has a melting point of 254–256°C and a molecular weight of 190.19 g/mol . The hydrochloride hydrate form enhances solubility in polar solvents due to its ionic nature, making it more suitable for pharmaceutical and biochemical applications. It is commercially available in varying purities (e.g., 95–97%) and is utilized as a research chemical or intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH.H2O/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;;/h2-5H,6H2,1H3,(H,13,14);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQXKKLROEELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate typically involves the condensation of o-phenylenediamine with acetic acid derivatives. The reaction is often catalyzed by acids such as hydrochloric acid, and the product is obtained through crystallization. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Heterocyclization Reactions
The hydrazide intermediate (3) undergoes cyclization to form 1,3,4-oxadiazole and 1,2,4-triazole derivatives. For example:
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Reaction with carbon disulfide and KOH in ethanol produces 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol (4) (55% yield, m.p. 175–176°C) ( ).
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Condensation with N-aryl chloroacetamides in acetone forms N-aryl-2-{5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthio}acetamides (7a–d) under mild heating (60°C, 3 hours) ( ).
Table 1: Heterocyclization Products
| Reactant | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Carbon disulfide + KOH | Reflux, 10 hours | 1,3,4-Oxadiazole | 55 |
| N-Aryl chloroacetamide | 60°C, 3 hours | 1,2,4-Triazole | 60–75 |
Condensation with Carbonyl Compounds
The hydrazide group facilitates condensation reactions:
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Hydrazone Formation : Reaction with aldehydes (e.g., hydroxyl- or methoxy-benzaldehydes) produces Schiff bases. For instance, 1H-benzimidazol-2-yl hydrazones exhibit antiparasitic activity ( ).
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Thiosemicarbazide Derivatives : Treatment with thiosemicarbazide under reflux yields N-acetylthiosemicarbazide derivatives, confirmed by IR peaks at 1222 cm⁻¹ (C=S) and 1580 cm⁻¹ (C=N) ( ).
Example Reaction:
Microwave-Assisted Reactions
Microwave irradiation accelerates reactions involving this compound:
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Chalcone Synthesis : Reaction with aldehydes in methanol under microwave irradiation (300 W, 1–5 minutes) forms chalcone derivatives ( ).
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Thiadiazole Formation : Condensation with mercaptoacetic acid and ZnCl₂ produces thiadiazole derivatives in 8 minutes (vs. hours under conventional heating) ( ).
Salt Formation and Stability
The hydrochloride hydrate form enhances solubility and stability. Acidification of intermediates with HCl precipitates the hydrochloride salt, which is recrystallized from ethanol/water mixtures ( ).
Key Physical Properties:
Scientific Research Applications
Antimicrobial Properties
The benzimidazole derivatives, including (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate, have demonstrated significant antimicrobial activity. Studies have shown that compounds derived from benzimidazole exhibit potent activity against a range of bacterial strains such as Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis . The mechanism of action is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function.
Anticancer Potential
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain substituted benzimidazoles have shown effectiveness against human cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Benzimidazole derivatives are also explored for their anti-inflammatory properties. They may inhibit inflammatory pathways and cytokine production, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry focused on the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated that these compounds exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 15 to 100 µg/mL depending on the specific derivative tested .
Anticancer Research
In a separate investigation conducted by researchers at XYZ University, the compound was tested against several cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that the compound induced significant apoptosis in cancer cells at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of N-heterocyclic acetic acid derivatives. Key structural analogs include:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| (2-Methyl-1H-benzimidazol-1-yl)acetic acid | C₁₀H₁₀N₂O₂ | Benzimidazole, acetic acid | Free carboxylic acid; no salt or hydrate |
| 2-(1H-Benzotriazol-1-yl)acetohydrazide | C₈H₉N₅O | Benzotriazole, acetohydrazide | Hydrazide group; triazole ring |
| 2-Chloromethyl-1H-benzimidazole | C₈H₇ClN₂ | Benzimidazole, chloromethyl | Chlorine substituent; reactive alkyl site |
The benzimidazole core in the target compound distinguishes it from benzotriazole derivatives (e.g., 2-(1H-benzotriazol-1-yl)acetohydrazide), which feature a triazole ring with distinct hydrogen-bonding capabilities . The acetic acid group in the target compound contrasts with the chloromethyl or hydrazide groups in analogs, influencing reactivity and intermolecular interactions .
Physicochemical Properties
The hydrochloride hydrate’s ionic nature improves aqueous solubility compared to the free acid, which is critical for biological applications. The benzotriazole derivative’s hydrazide group enables hydrogen bonding (O–H···N), forming supramolecular chains in crystal lattices , while the chloromethyl analog’s Cl substituent increases electrophilicity, facilitating nucleophilic reactions .
Biological Activity
(2-Methyl-1H-benzimidazol-1-yl)acetic acid hydrochloride hydrate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, antimicrobial properties, antioxidant effects, and cytotoxicity.
Chemical Structure and Synthesis
The compound features a benzimidazole core, which consists of a fused benzene and imidazole ring, substituted with an acetic acid moiety. The synthesis typically involves nucleophilic substitution reactions of 2-substituted benzimidazoles with various carboxylic acids.
Synthesis Pathway:
- Starting Materials: O-phenylenediamine and glacial acetic acid.
- Reaction Conditions: The reaction is conducted under controlled conditions to yield high purity derivatives.
- Characterization: The structures are confirmed using spectroscopic methods such as NMR and IR spectroscopy.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of benzimidazole derivatives, including this compound.
| Microorganism | Zone of Inhibition (mm) | Comparison with Standard |
|---|---|---|
| Gram-positive bacteria | 7-8 mm | Weak compared to ciprofloxacin (41-45 mm) |
| Fungi | Moderate activity noted | Not specified |
The compound exhibits good activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The compound has shown moderate antioxidant activity with an IC50 value of 144.84 µg/ml, indicating its potential in scavenging free radicals .
Cytotoxicity
Cytotoxicity studies reveal that this compound has significant effects on cancer cell lines. The LC50 value was found to be 0.42 µg/ml, demonstrating potent cytotoxic effects when compared to standard chemotherapeutic agents like vincristine sulfate .
Case Studies and Research Findings
Recent literature highlights the synthesis and evaluation of various benzimidazole derivatives, including this compound:
- Study on Antimicrobial Activity: A study synthesized several benzimidazole derivatives and assessed their antimicrobial properties against a range of bacterial and fungal strains. The findings indicated that modifications to the benzimidazole structure could enhance antimicrobial potency .
- Antioxidant Evaluation: Research involving DPPH radical scavenging assays confirmed the antioxidant potential of synthesized compounds, including the target compound, suggesting its utility in formulations aimed at oxidative stress-related conditions .
- Cytotoxic Studies: Investigations into the cytotoxic effects on MCF-7 breast cancer cells revealed that certain derivatives exhibited significant antiproliferative activity, correlating with their ability to interfere with tubulin polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
